molecular formula C6H3FN2O2 B14882897 6-Fluorobenzo[c][1,2,5]oxadiazole 1-oxide

6-Fluorobenzo[c][1,2,5]oxadiazole 1-oxide

Cat. No.: B14882897
M. Wt: 154.10 g/mol
InChI Key: KXHWIQJBWCADRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorobenzo[c][1,2,5]oxadiazole 1-oxide typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide . The reaction mixture is stirred at low temperatures (0-5°C) and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Fluorobenzo[c][1,2,5]oxadiazole 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-Fluorobenzo[c][1,2,5]oxadiazole 1-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluorobenzo[c][1,2,5]oxadiazole 1-oxide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivative used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-fluorobenzo[c][1,2,5]oxadiazole
  • 4,7-Diarylbenzo[c][1,2,5]thiadiazoles
  • 1,2,4-Oxadiazoles

Comparison

6-Fluorobenzo[c][1,2,5]oxadiazole 1-oxide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to other oxadiazoles, it may exhibit different pharmacokinetic properties and biological activities .

Properties

IUPAC Name

5-fluoro-3-oxido-2,1,3-benzoxadiazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O2/c7-4-1-2-5-6(3-4)9(10)11-8-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHWIQJBWCADRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NO[N+](=C2C=C1F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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